The synthesis of 3-(6-chloropyridazin-3-yl)benzonitrile has been achieved through different routes. One prominent method employs a structure-based drug discovery approach using fragment screening. This process identified a pyrimidine hit with moderate affinity and high ligand efficiency for the metabotropic glutamate receptor subtype 5 (mGlu5). Optimization of this pyrimidine hit, utilizing structure-based drug discovery methods, led to the development of 3-(6-chloropyridazin-3-yl)benzonitrile (HTL14242) as a potent and selective mGlu5 negative allosteric modulator [].
3-(6-Chloropyridazin-3-yl)benzonitrile exhibits a planar structure. Crystallographic studies have shown that the molecule adopts a conformation where the chloropyridazine and benzonitrile rings are almost coplanar []. This planarity might be attributed to the conjugation between the two aromatic rings, influencing its molecular recognition and interaction with biological targets.
The mechanism of action of 3-(6-chloropyridazin-3-yl)benzonitrile is primarily attributed to its interaction with the metabotropic glutamate receptor subtype 5 (mGlu5) []. It acts as a negative allosteric modulator, meaning it binds to a site distinct from the glutamate binding site and reduces the receptor's activity. This modulation of mGlu5 activity makes it a potential target for treating neurological and psychiatric disorders where mGlu5 dysregulation is implicated.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2